Boc-Leu-Pro-OH

Overview

Description

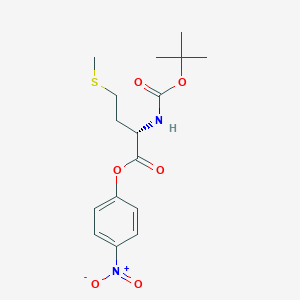

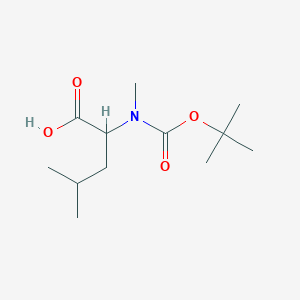

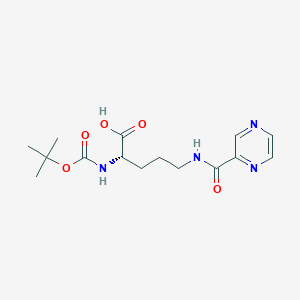

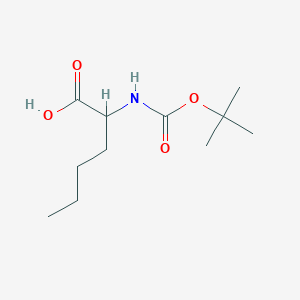

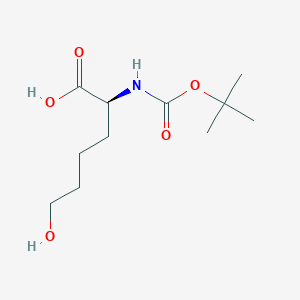

Boc-Leu-Pro-OH, also known as N-tert-Butoxycarbonyl-L-leucyl-L-proline, is a synthetic dipeptide. It is commonly used in peptide synthesis due to its stability and ease of handling. The compound consists of leucine and proline amino acids, with a tert-butyloxycarbonyl (Boc) protecting group attached to the amino terminus. This protecting group is crucial in peptide synthesis as it prevents unwanted side reactions during the coupling process.

Mechanism of Action

Target of Action

Boc-Leu-Pro-OH is a synthetic, biologically active peptidomimetic . Its primary targets are Leishmania parasites and protein kinase C . Leishmania parasites are single-celled organisms that cause leishmaniasis, a group of diseases ranging from skin sores to organ damage . Protein kinase C is an enzyme involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .

Mode of Action

This compound inhibits the growth of Leishmania parasites . It also inhibits the kinase activity of protein kinase C, preventing the phosphorylation of serine and threonine residues on various proteins .

Biochemical Pathways

Given its inhibitory effect on protein kinase c, it can be inferred that it affects pathways involving this enzyme . Protein kinase C plays a role in several cellular processes, including cell growth and differentiation, gene expression, hormone secretion, and immune response .

Pharmacokinetics

Its action time has been shown to be about 10 minutes , suggesting rapid absorption and onset of action.

Result of Action

The inhibition of protein kinase C by this compound prevents the phosphorylation of serine and threonine residues on various proteins . This can affect multiple cellular processes, as protein phosphorylation is a key regulatory mechanism in cells . The inhibition of Leishmania parasites’ growth can prevent the progression of leishmaniasis .

Action Environment

Like all chemical compounds, its stability, efficacy, and mode of action can potentially be influenced by factors such as temperature, ph, and the presence of other substances .

Biochemical Analysis

Biochemical Properties

Boc-Leu-Pro-OH plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with formyl peptide receptors (FPRs), which are involved in the recruitment and activation of immune cells in response to pathogen-associated molecular patterns .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. For example, it has been reported that this compound can inhibit the angiogenic activity of heparin-binding growth factors . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been suggested that this compound may interact with the heparin-binding domain of vascular endothelial growth factor-A (VEGF-A), thus competing for heparin interaction and preventing the binding of VEGF-A to its receptor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been reported that this compound can be deprotected at high temperatures using a thermally stable ionic liquid . This suggests that this compound may have certain stability and degradation characteristics, and its long-term effects on cellular function could be observed in in vitro or in vivo studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-Leu-Pro-OH can be synthesized through a series of steps involving the protection and coupling of amino acids. One common method involves the following steps:

Protection of Leucine: Leucine is first protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide to form

Properties

IUPAC Name |

(2S)-1-[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O5/c1-10(2)9-11(17-15(22)23-16(3,4)5)13(19)18-8-6-7-12(18)14(20)21/h10-12H,6-9H2,1-5H3,(H,17,22)(H,20,21)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWCSBUBELIDSKW-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30365179 | |

| Record name | Boc-Leu-Pro-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64205-66-9 | |

| Record name | Boc-Leu-Pro-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Boc-Leu-Pro-OH in the synthesis of sarcodactylamide?

A1: this compound serves as a key building block in the solution-phase synthesis of sarcodactylamide. This protected dipeptide, consisting of Leucine (Leu) and Proline (Pro) amino acids, is coupled with another dipeptide methyl ester, Trp-Leu-OMe, to form a tetrapeptide unit. This process, repeated with a second pair of dipeptides, ultimately leads to the formation of the linear octapeptide precursor for sarcodactylamide [].

Q2: Are there any specific advantages to using the Boc protecting group in this synthesis?

A2: While the research paper doesn't explicitly compare different protecting groups, the use of the Boc (tert-butyloxycarbonyl) group is common in peptide synthesis due to its stability under various reaction conditions and its relatively easy removal. This selective deprotection allows for controlled elongation of the peptide chain during synthesis [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate](/img/structure/B558260.png)